molecular formula C13H14N2O B14896706 3-methoxy-N-(pyridin-2-ylmethyl)aniline

3-methoxy-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B14896706
M. Wt: 214.26 g/mol
InChI Key: TUSYFZJQDRMMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2O. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and the benzene ring is substituted with a methoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-methoxyaniline with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(pyridin-2-ylmethyl)aniline.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of halogenated derivatives at the ortho or para positions relative to the methoxy group.

Scientific Research Applications

3-methoxy-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the pyridin-2-ylmethyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(pyridin-2-ylmethyl)aniline
  • 4-methoxy-N-(pyridin-2-ylmethyl)aniline
  • 3-methoxy-N-(pyridin-3-ylmethyl)aniline

Uniqueness

3-methoxy-N-(pyridin-2-ylmethyl)aniline is unique due to the specific positioning of the methoxy group and the pyridin-2-ylmethyl substitution. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-methoxy-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C13H14N2O/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14-12/h2-9,15H,10H2,1H3

InChI Key

TUSYFZJQDRMMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.